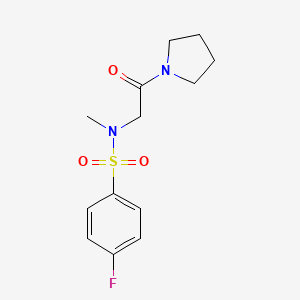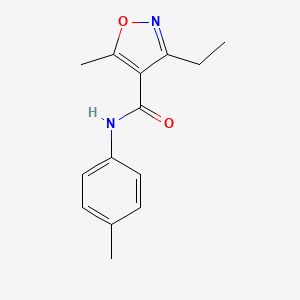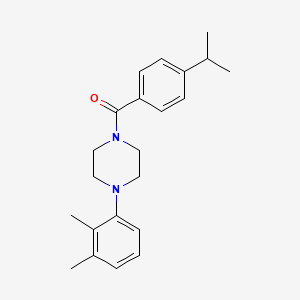
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide, also known as FMePyS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMePyS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. The sulfonamide group of this compound is known to act as a zinc-binding group, which is essential for the inhibition of metalloproteinases. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in both in vitro and in vivo studies. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, it has been reported to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide. One potential direction is to investigate its efficacy and safety in animal models of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the optimization of its synthesis method and the development of more efficient and cost-effective methods for its analysis are also important future directions. Overall, this compound has the potential to be developed as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis method of 4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide involves the reaction of 4-fluoro-N-methylbenzenesulfonamide with pyrrolidine-2,5-dione in the presence of a suitable solvent and catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound in large quantities with high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has shown promising results in various scientific research applications, particularly in the field of drug discovery. It has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. These enzymes are known to play crucial roles in the pathogenesis of various diseases, such as cancer, inflammation, and neurological disorders. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
4-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-15(10-13(17)16-8-2-3-9-16)20(18,19)12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSASNOJSCAIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)



![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)


![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)
![2-{[(3-methyl-2-thienyl)methylene]amino}benzamide](/img/structure/B5864353.png)
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)